molecular formula C16H15ClO3 B4944528 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde CAS No. 299936-28-0

5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4944528
CAS No.: 299936-28-0
M. Wt: 290.74 g/mol
InChI Key: WYWYDCRIQVXSOD-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a chlorine substituent at position 5, a 2-(2-methylphenoxy)ethoxy group at position 2, and an aldehyde functional group. This structure confers unique electronic, steric, and reactivity properties, making it a candidate for applications in coordination chemistry, pharmaceuticals, and materials science.

Properties

IUPAC Name

5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-12-4-2-3-5-15(12)19-8-9-20-16-7-6-14(17)10-13(16)11-18/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWYDCRIQVXSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227466
Record name 5-Chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299936-28-0
Record name 5-Chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299936-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-(2-methylphenoxy)ethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzoic acid.

    Reduction: 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound 5-Cl, 2-[2-(2-methylphenoxy)ethoxy] 304.78 (calculated) Aldehyde, ether, aryl High lipophilicity; potential for luminescence and bioactivity
5-Chloro-2-hydroxybenzaldehyde 5-Cl, 2-OH 156.57 Aldehyde, phenol Strong hydrogen bonding; acidic proton (pKa ~8–10)
2-Chloro-5-(2-methoxyethoxy)benzaldehyde 2-Cl, 5-(2-methoxyethoxy) 214.65 Aldehyde, ether Moderate lipophilicity; flexible ethoxy chain
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde 4-ethoxy-pyridyl, aldehyde 269.33 (calculated) Aldehyde, pyridine, ether Enhanced solubility in polar solvents; potential for metal coordination
5-Chloro-2-((4-nitrophenyl)ethynyl)benzaldehyde 5-Cl, 2-ethynyl-4-NO2 286.68 Aldehyde, alkyne, nitro Strong electron-withdrawing effects; reactivity in click chemistry

Key Observations :

  • Lipophilicity: The target compound’s 2-methylphenoxy group increases lipophilicity compared to analogs with methoxy () or hydroxyl groups (), which may enhance membrane permeability in biological systems .
  • Electronic Effects: The 4-nitrophenyl-ethynyl group in introduces strong electron-withdrawing effects, shifting the aldehyde’s reactivity toward nucleophilic attacks, unlike the electron-donating methylphenoxy group in the target compound .

Spectral and Luminescent Properties

Table 2: Spectral Data Comparison
Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Aldehyde δ, ppm) Fluorescence Emission (λmax, nm) Reference
Target Compound ~1700–1720 10.1–10.3 Not reported
5-Chloro-2-hydroxybenzaldehyde 1680–1700 10.5–10.7 450 (solid state)
Zinc complexes of 5-chloro-2-(N-tosylamino)benzaldehyde 480–520 (solution)
4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde 1715 10.2 430 (solid state)

Analysis :

  • The target compound’s aldehyde proton (δ ~10.1–10.3 ppm) is upfield compared to 5-chloro-2-hydroxybenzaldehyde (δ ~10.5–10.7 ppm) due to reduced hydrogen bonding .
  • Zinc complexes of structurally related aldehydes (e.g., ) exhibit strong photoluminescence (PL) at 480–520 nm, suggesting that the target compound’s ether substituents may similarly enable luminescence if complexed with metals .

Insights :

  • The target compound’s ethoxy-phenoxy chain resembles phthalimidoethoxy derivatives (), which exhibit anti-inflammatory activity, suggesting possible similar applications .
  • Lack of a tosylamino group (cf. ) may reduce metal-binding efficacy compared to zinc-complexed analogs, but the ether oxygen could still participate in coordination .

Comparison :

  • Ether-linked benzaldehydes (e.g., ) typically achieve moderate-to-high yields (70–85%), while alkyne-linked derivatives require palladium catalysts .

Biological Activity

5-Chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde, a compound with the molecular formula C16H15ClO3, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a chlorobenzaldehyde core with an ethoxy group and a methylphenoxy substituent. Its structure is pivotal in determining its biological activity. The presence of chlorine and the phenoxy groups are known to influence interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzaldehyde derivatives, including this compound. Benzaldehyde itself has been shown to enhance the efficacy of standard antibiotics against various strains of bacteria, including Staphylococcus aureus and Bacillus anthracis .

Table 1: Antibacterial Activity of Benzaldehyde Derivatives

CompoundMIC (μg/mL)Target Bacteria
Benzaldehyde850Bacillus anthracis
This compoundTBDTBD

The antibacterial mechanism of benzaldehyde derivatives is believed to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death. Studies suggest that these compounds can alter the efflux mechanisms in bacteria, enhancing the effectiveness of co-administered antibiotics .

Antifungal Activity

In addition to antibacterial properties, benzaldehyde derivatives have shown antifungal activity. Research indicates that certain benzaldehyde compounds can inhibit fungal growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Case Study: Antifungal Efficacy

In a study evaluating the antifungal properties of various benzaldehyde derivatives, it was found that modifications to the benzaldehyde structure significantly impacted their efficacy against common fungal pathogens.

Anticancer Potential

Emerging research has also pointed towards the anticancer potential of benzaldehyde derivatives. The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapeutics.

Table 2: Anticancer Activity Overview

CompoundIC50 (nM)Cancer Cell Line
This compoundTBDTBD

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any potential therapeutic compound. Preliminary studies on related benzaldehyde compounds have indicated moderate toxicity levels in model organisms such as Drosophila melanogaster, with LC50 values suggesting a need for careful consideration in therapeutic applications .

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